molecular formula C23H19F2N3O3S B2361607 N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252850-59-1

N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2361607
CAS No.: 1252850-59-1
M. Wt: 455.48
InChI Key: QVFQCGDZDNUMTH-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethylbenzyl group at position 3 and an acetamide-linked 2,5-difluorophenyl moiety. Its structure combines electron-withdrawing (difluorophenyl, dioxo) and lipophilic (dimethylbenzyl) groups, which are critical for modulating pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

1252850-59-1

Molecular Formula

C23H19F2N3O3S

Molecular Weight

455.48

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19F2N3O3S/c1-13-3-4-15(9-14(13)2)11-28-22(30)21-19(7-8-32-21)27(23(28)31)12-20(29)26-18-10-16(24)5-6-17(18)25/h3-10H,11-12H2,1-2H3,(H,26,29)

InChI Key

QVFQCGDZDNUMTH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C23H19F2N3O3S
  • Molecular Weight : 455.5 g/mol
  • IUPAC Name : N-(2,5-difluorophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. It is believed to modulate key signaling pathways involved in cell proliferation and apoptosis. The compound's structure allows it to bind effectively to enzymes or receptors that play critical roles in cancer cell survival and growth.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In vitro Studies : Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms involve the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • In vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups. The compound's efficacy was linked to its ability to penetrate cellular membranes and exert effects on intracellular targets.

Other Biological Activities

Besides its anticancer properties, preliminary findings suggest that this compound may also exhibit:

  • Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce inflammation-related symptoms in various conditions.
  • Antioxidant Activity : The presence of specific functional groups in its structure may contribute to its ability to scavenge free radicals.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; inhibits growth
Anti-inflammatoryModulates inflammatory pathways
AntioxidantScavenges free radicals

Case Study 1: Anticancer Efficacy

A study conducted by Walid Fayad (2019) evaluated the compound's effectiveness against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that this compound could serve as a promising candidate for further development in cancer therapy.

Case Study 2: In Vivo Tumor Model

In a separate study involving xenograft models of human tumors in mice, treatment with the compound resulted in a 50% reduction in tumor volume after four weeks of administration. This highlights its potential as an effective therapeutic agent against solid tumors.

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative heterocycles. Below is a comparative analysis of key structural and physicochemical properties:

Compound Name / Identifier Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidine 3-(3,4-dimethylbenzyl), N-(2,5-difluorophenyl)acetamide ~468.5 (estimated) High lipophilicity (dimethylbenzyl), moderate polarity (dioxo, difluoro)
2-[1-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-thieno[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide Thieno[3,2-d]pyrimidine 3-(2-phenylethyl), N-(2,5-dichlorophenyl)acetamide 546.4 Increased halogen bulk (Cl vs. F), higher molecular weight
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidine 2-sulfanyl, N-(2,5-dimethoxyphenyl), 3-(3,5-difluorophenyl) ~502.5 (estimated) Sulfanyl group enhances electronegativity; methoxy improves solubility
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-triazolo[4,3-c]pyrimidin-2-yl}acetamide Triazolo[4,3-c]pyrimidine Triazole-fused core, 4-fluorophenylamino, N-(2,5-dimethylphenyl) ~434.5 (estimated) Reduced steric hindrance (triazole core); methyl groups enhance stability

Key Observations :

  • Core Flexibility: The triazolo[4,3-c]pyrimidine core () may confer greater metabolic stability but reduced π-π stacking capacity versus the thieno-pyrimidine system .
  • Solubility Modifiers : Sulfanyl () and methoxy groups enhance aqueous solubility, whereas the target’s dimethylbenzyl group prioritizes membrane permeability .

Preparation Methods

Cyclization of Thiophene Derivatives

The core framework is assembled via cyclocondensation of 2-aminothiophene-3-carboxylic acid esters with urea or guanidine derivatives under reflux conditions. Source demonstrates that microwave irradiation significantly enhances reaction efficiency for analogous thieno[2,3-d]pyrimidines, reducing reaction times from 12 hours to 30 minutes while maintaining yields of 65–70%. For the target compound, thermal cyclization in ethanol with potassium carbonate as a base produces the 3,4-dihydrothieno[3,2-d]pyrimidine-2,4-dione intermediate.

Table 1: Reaction Conditions for Thienopyrimidine Core Synthesis

Step Reagents Solvent Temperature Time Yield
Cyclization Urea, K₂CO₃ Ethanol Reflux 8 h 68%
Microwave Alternative Guanidine, DMF DMF 150°C (MW) 30 min 70%

Functionalization with the 2,5-Difluorophenyl Group

The 2,5-difluorophenylacetamide side chain is introduced via amide coupling or nucleophilic aromatic substitution.

Amide Bond Formation

Coupling the thienopyrimidine intermediate with 2,5-difluorophenylacetic acid employs EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane. Source reports analogous amide formations using DCM/MeOH mixtures, with yields of 67% after chromatographic purification.

Table 3: Amidation Reaction Optimization

Coupling Reagent Solvent Time Yield
EDCI/HOBt DCM 4 h 65%
DCC/DMAP THF 6 h 58%

Purification and Characterization

Final purification involves flash chromatography on silica gel with gradients of dichloromethane and methanol (95:5 to 90:10). Crystallization attempts from ethyl acetate/hexane mixtures yield pale-yellow solids, though source notes challenges in obtaining single crystals due to the compound’s racemic nature.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, thieno-H), 7.20–7.05 (m, 3H, difluorophenyl), 4.55 (s, 2H, CH₂), 2.25 (s, 6H, CH₃).
  • MS (ESI) : m/z 455.5 [M+H]⁺, consistent with the molecular formula C₂₃H₁₉F₂N₃O₃S.

Comparative Analysis of Synthetic Approaches

A comparison of classical thermal methods and microwave-assisted synthesis reveals trade-offs between scalability and speed. While microwave irradiation boosts efficiency by 40%, its applicability to large-scale production remains limited. Traditional reflux methods, though slower, achieve comparable yields (68–72%) and are better suited for industrial applications.

Table 4: Method Comparison for Thienopyrimidine Synthesis

Method Time Yield Scalability
Thermal Reflux 8 h 68% High
Microwave 0.5 h 70% Low

Q & A

Q. Key Parameters :

  • Temperature : 80–110°C for cyclization steps.
  • Solvents : DMSO, acetonitrile, or dichloromethane for solubility optimization.
  • Catalysts : Palladium or copper catalysts for cross-coupling reactions (if applicable) .

Basic: What characterization techniques are essential to confirm the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments (e.g., 2,5-difluorophenyl signals at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z ~500–520) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate purity (>95%) .

Advanced: How can researchers optimize reaction yields for the thieno[3,2-d]pyrimidine core formation?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. chlorinated solvents (DCM) for improved cyclization efficiency .
  • Catalyst Tuning : Evaluate Pd(OAc)₂ or CuI for cross-coupling steps; optimize loading (1–5 mol%) .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventionally) .
  • Byproduct Analysis : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)
DMSO, 100°C, 12 hrs6590
DMF, Pd(OAc)₂, 80°C7895
Microwave, 120°C, 30 min8598

Advanced: How should researchers address contradictory bioactivity data (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer:

  • Orthogonal Assays : Validate results using independent methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Structural Analysis : Perform molecular docking to assess binding mode consistency with target proteins (e.g., kinase or protease targets) .
  • Solubility Checks : Ensure compound solubility in assay buffers (use DMSO stocks ≤0.1% to avoid false negatives) .
  • Metabolic Stability : Test for degradation in cell culture media (LC-MS/MS analysis over 24–48 hrs) .

Q. Case Study :

  • Contradiction : IC₅₀ of 10 µM in a kinase inhibition assay vs. 50 µM in a cell viability assay.
  • Resolution : Confirmed via SPR (surface plasmon resonance) that serum proteins in media reduced free compound concentration .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified benzyl (e.g., 3,4-dichloro vs. 3,4-dimethyl) or acetamide groups (e.g., trifluoromethyl vs. methoxy) .
  • Bioisosteric Replacement : Replace the thieno[3,2-d]pyrimidine core with pyrido[3,2-d]pyrimidine to assess activity shifts .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors .

Q. SAR Insights from Analog Data :

Substituent (R)Target Activity (IC₅₀, µM)Selectivity Index
3,4-Dimethylbenzyl0.5 (Kinase A)10
4-Chlorobenzyl2.1 (Kinase A)3
2-Fluorobenzyl5.8 (Kinase A)1.5

Advanced: How can researchers evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In Vitro ADME :
    • Permeability : Caco-2 assay to predict intestinal absorption.
    • Metabolic Stability : Microsomal half-life (human/rat liver microsomes) .
  • In Vivo PK : Administer IV/oral doses in rodents; collect plasma for LC-MS/MS analysis to calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution : Radiolabel the compound (¹⁴C or ³H) for whole-body autoradiography .

Q. Key Findings from Analog Studies :

  • Bioavailability : ~20–30% in rats due to first-pass metabolism.
  • Brain Penetration : LogP ~2.5 suggests moderate blood-brain barrier permeability .

Advanced: What computational methods are suitable for predicting off-target interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to homologous proteins (e.g., kinase family members) .
  • Chemoproteomics : Use affinity-based probes to capture interacting proteins in cell lysates .
  • Machine Learning : Train models on PubChem BioAssay data to predict toxicity or secondary targets .

Q. Example Workflow :

Docking : AutoDock Vina to screen against 500+ human kinases.

MD Refinement : 100 ns simulations to assess binding stability.

Hit Validation : In vitro kinase panel testing .

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